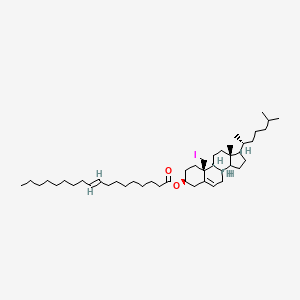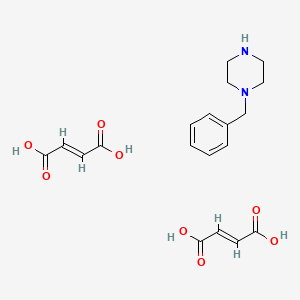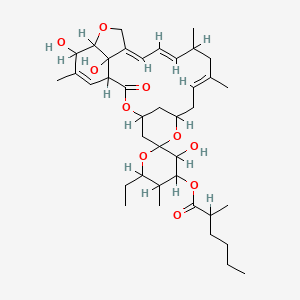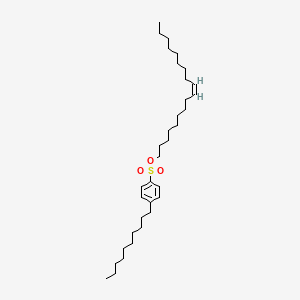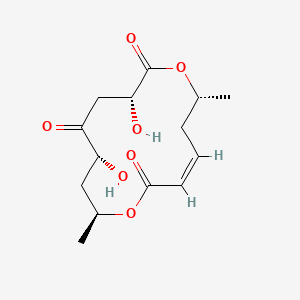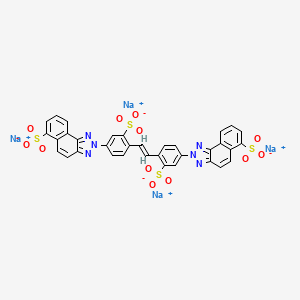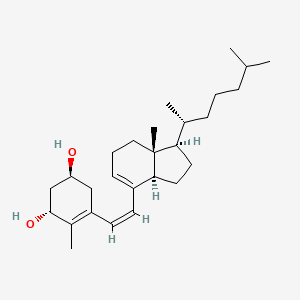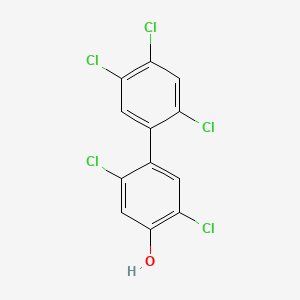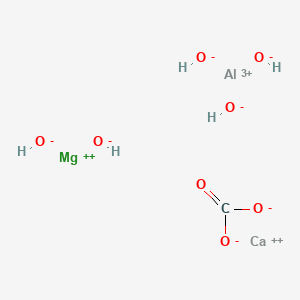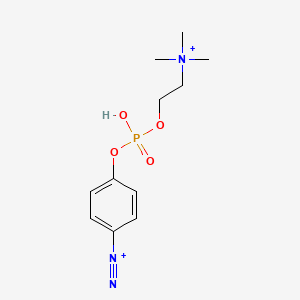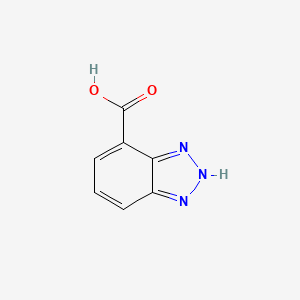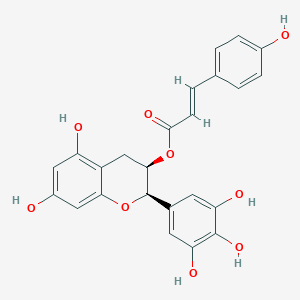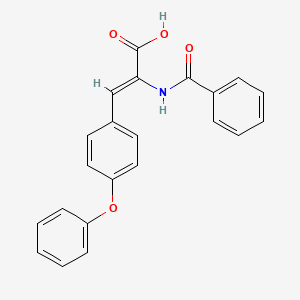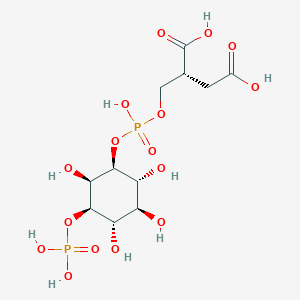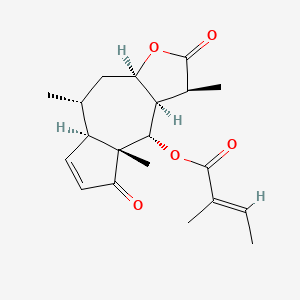
微海伦宁 C
科学研究应用
生化分析
Biochemical Properties
Microhelenin C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Microhelenin C has been shown to inhibit the activity of the transcription factor NF-κB, which is pivotal in regulating immune response and inflammation . Additionally, it interacts with proteins involved in the JAK/STAT signaling pathway, thereby modulating inflammatory responses . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.
Cellular Effects
Microhelenin C exerts significant effects on various cell types and cellular processes. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells . Furthermore, Microhelenin C modulates cell signaling pathways, including the JAK/STAT pathway, which is crucial for cell growth and immune response . The compound also affects gene expression by downregulating pro-inflammatory cytokines and chemokines, thereby reducing inflammation . These cellular effects underscore the therapeutic potential of Microhelenin C in treating cancer and inflammatory diseases.
Molecular Mechanism
At the molecular level, Microhelenin C exerts its effects through several mechanisms. It binds to and inhibits the activity of NF-κB, a transcription factor involved in the expression of genes related to inflammation and cell survival . Additionally, Microhelenin C modulates the JAK/STAT signaling pathway by inhibiting the phosphorylation of JAK1/2 and STAT1/3, thereby reducing the production of pro-inflammatory cytokines . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Microhelenin C have been observed to change over time. The compound is relatively stable when stored at 4°C, but its stability decreases at higher temperatures . Over time, Microhelenin C can degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to Microhelenin C can result in sustained inhibition of cell proliferation and inflammation . These findings emphasize the importance of proper storage conditions to maintain the compound’s stability and efficacy.
Dosage Effects in Animal Models
The effects of Microhelenin C vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, Microhelenin C can induce adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
Microhelenin C is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes involved in glycolysis and the pentose phosphate pathway . These interactions can lead to changes in metabolite levels, further influencing cellular function and metabolism.
Transport and Distribution
Within cells and tissues, Microhelenin C is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and efficacy. For instance, Microhelenin C’s interaction with microtubules plays a role in its intracellular transport and distribution .
Subcellular Localization
Microhelenin C’s subcellular localization is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . Additionally, Microhelenin C can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization mechanisms ensure that the compound reaches its intended sites of action, thereby enhancing its therapeutic potential.
准备方法
微头菊内酯C可从微头菊中分离得到 . 微头菊内酯C的合成路线和反应条件在文献中没有详细记录。 该化合物通常通过从其天然来源提取和纯化过程获得 .
化学反应分析
微头菊内酯C会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物取决于所用试剂和条件 .
相似化合物的比较
微头菊内酯C与其他倍半萜内酯相似,如短链内酯A、山金车内酯C和山金车内酯D . 这些化合物也表现出抗肿瘤和抗炎特性。 微头菊内酯C在对NF-κB的特定抑制作用方面独一无二,这使其与其他类似化合物区别开来 .
属性
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6+/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPZVXLWANEJJ-YFVRYKHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306767 | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63569-07-3 | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63569-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microhelenin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063569073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,13-Dihydrohelenalin tiglate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Microhelenin C in reducing inflammation, and how does it affect cellular processes?
A1: [] Microhelenin C, a sesquiterpene lactone found in Centipeda minima extract (CMX), exhibits anti-inflammatory effects by inhibiting the JAK/STAT signaling pathway. This pathway plays a crucial role in mediating inflammatory responses triggered by cytokines such as IL-6 and IFN-γ. Specifically, Microhelenin C suppresses the phosphorylation of JAK1/2 and STAT1/3, effectively reducing the production of pro-inflammatory cytokines in macrophages. [] Moreover, in keratinocytes, Microhelenin C downregulates chemokine expression and inhibits cell proliferation induced by IL-6 and IFN-γ, further contributing to its anti-inflammatory effects. These findings suggest that Microhelenin C's ability to modulate the JAK/STAT pathway underlies its therapeutic potential for inflammatory skin conditions like psoriasis.
Q2: What other compounds are found alongside Microhelenin C in Helenium donianum, and how was Microhelenin C's structure determined?
A2: Besides Microhelenin C, Helenium donianum contains various other guaianolides like tenulin linifolin A, helenalin, its angelate, and 11α, 13-dihydrohelenalin senecioate. Additionally, two isomeric guaianolide glucosides and a lavandulol glucoside were also isolated. [] The structure of Microhelenin C, along with the other isolated compounds, was elucidated using high-field ¹H-NMR spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for structural characterization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


